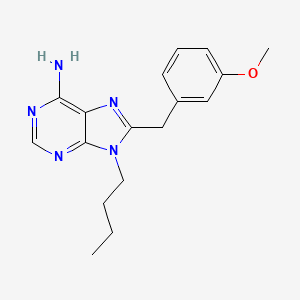
9-Butyl-8-(3-methoxybenzyl)-9H-purin-6-amine
Cat. No. B8543863
M. Wt: 311.4 g/mol
InChI Key: BWLWUGBHOXIUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07241890B2
Procedure details


9-Butyl-8-(2-methoxy-benzyl)-9H-purin-6-ylamine and 9-butyl-8-(3-methoxy-benzyl)-9H-purin-6-ylamine were prepared from 4,5,6-triaminopyrimidine sulfate and, respectively 2-methoxyphenyl acetyl chloride or 3-methoxyphenyl acetic acid, by procedures analogous to the one described above. 2-Fluoro purine analogs were also prepared from 2,4,5,6-tetraaminopyrimidine, by procedures analogous to those described above. See Example 2, step 4.






Identifiers


|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]1[C:12]([NH2:13])=[C:11]([NH2:14])[N:10]=[CH:9][N:8]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24](Cl)=O.[CH3:27][O:28][C:29]1[CH:30]=[C:31]([CH2:35][C:36](O)=O)[CH:32]=[CH:33][CH:34]=1.FC1N=C2C(NC=N2)=CN=1.N[C:50]1[N:55]=[C:54]([NH2:56])[C:53]([NH2:57])=[C:52]([NH2:58])[N:51]=1>>[CH2:30]([N:6]1[C:24]([CH2:23][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH3:15])=[N:13][C:12]2[C:7]1=[N:8][CH:9]=[N:10][C:11]=2[NH2:14])[CH2:29][CH2:34][CH3:33].[CH2:20]([N:58]1[C:36]([CH2:35][C:31]2[CH:32]=[CH:33][CH:34]=[C:29]([O:28][CH3:27])[CH:30]=2)=[N:57][C:53]2[C:52]1=[N:51][CH:50]=[N:55][C:54]=2[NH2:56])[CH2:21][CH2:22][CH3:17] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC=NC(=C1N)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)CC(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=C2NC=NC2=N1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=N1)N)N)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C2=NC=NC(=C2N=C1CC1=C(C=CC=C1)OC)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C2=NC=NC(=C2N=C1CC1=CC(=CC=C1)OC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
